2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide 2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894549-29-2
VCID: VC4903468
InChI: InChI=1S/C25H20FN3O3S/c1-16-6-12-19(13-7-16)29-23(31)15-33-25(29)20-4-2-3-5-21(20)28(24(25)32)14-22(30)27-18-10-8-17(26)9-11-18/h2-13H,14-15H2,1H3,(H,27,30)
SMILES: CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F
Molecular Formula: C25H20FN3O3S
Molecular Weight: 461.51

2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide

CAS No.: 894549-29-2

Cat. No.: VC4903468

Molecular Formula: C25H20FN3O3S

Molecular Weight: 461.51

* For research use only. Not for human or veterinary use.

2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide - 894549-29-2

Specification

CAS No. 894549-29-2
Molecular Formula C25H20FN3O3S
Molecular Weight 461.51
IUPAC Name N-(4-fluorophenyl)-2-[3-(4-methylphenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]acetamide
Standard InChI InChI=1S/C25H20FN3O3S/c1-16-6-12-19(13-7-16)29-23(31)15-33-25(29)20-4-2-3-5-21(20)28(24(25)32)14-22(30)27-18-10-8-17(26)9-11-18/h2-13H,14-15H2,1H3,(H,27,30)
Standard InChI Key ZGAORYRLGVFLMZ-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=C(C=C5)F

Introduction

Chemical Identity and Structural Analysis

The compound 2-(2,4'-dioxo-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide is a spirocyclic derivative characterized by a fused indoline-thiazolidinone core. Its molecular formula is C₂₅H₂₀FN₃O₃S, with a molecular weight of 461.5 g/mol . The structure integrates a p-tolyl group at the 3' position of the thiazolidinone ring and a 4-fluorophenylacetamide moiety linked via a spiro junction (Fig. 1). The SMILES notation (Cc1ccc(N2C(=O)CSC23C(=O)N(CC(=O)Nc2ccc(F)cc2)c2ccccc23)cc1) underscores the spatial arrangement of functional groups, which likely influence its pharmacokinetic and pharmacodynamic properties .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₂₅H₂₀FN₃O₃S
Molecular Weight461.5 g/mol
SMILES NotationCc1ccc(N2C(=O)CSC23C(=O)N(CC(=O)Nc2ccc(F)cc2)c2ccccc23)cc1
CAS Registry Number894549-29-2
ActivitySupporting Evidence
AnticancerSpirodienones induce apoptosis in breast cancer cells
AnticonvulsantAcetamide derivatives inhibit PTZ-induced seizures
AntidepressantFluorophenyl groups enhance blood-brain barrier penetration

Mechanistic Insights and Molecular Targets

The compound’s mechanism of action may involve dual modulation of enzymatic and receptor pathways:

  • Cell Cycle Arrest: Spirocyclic systems like triazole-spirodienones disrupt microtubule assembly, leading to G2/M phase arrest . The thiazolidinone moiety could similarly interfere with cyclin-dependent kinases.

  • Apoptosis Induction: Activation of caspase-3 and PARP cleavage has been observed in spirodienone-treated cells, a pathway potentially shared by the target compound .

  • GABA Receptor Interaction: Fluorophenylacetamide derivatives exhibit affinity for GABAₐ receptors, mitigating neuronal hyperexcitability in seizure models .

Comparative Analysis with Structural Analogs

The target compound distinguishes itself through its hybrid spiro-thiazolidinone-acetamide scaffold, which combines features of both anticancer and neuroactive agents. Compared to simpler acetamides (e.g., 4l), the spiro junction may enhance metabolic stability and target selectivity .

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